
1-(3-Benzoylphenyl)-2-morpholinoethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Benzoylphenyl)-2-morpholinoethane-1,2-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoyl group attached to a phenyl ring, which is further connected to a morpholinoethane-dione moiety. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
The synthesis of 1-(3-Benzoylphenyl)-2-morpholinoethane-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoylphenyl Intermediate: The initial step involves the preparation of 3-benzoylphenyl through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholino Group: The next step involves the introduction of the morpholino group. This can be achieved through a nucleophilic substitution reaction where the benzoylphenyl intermediate reacts with morpholine under basic conditions.
Formation of the Ethane-1,2-dione Moiety: The final step involves the formation of the ethane-1,2-dione group through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(3-Benzoylphenyl)-2-morpholinoethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the phenyl ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-Benzoylphenyl)-2-morpholinoethane-1,2-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammation and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(3-Benzoylphenyl)-2-morpholinoethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the synthesis of prostaglandins involved in inflammation and pain. By inhibiting COX, the compound can reduce inflammation and pain. Additionally, it may interact with other molecular targets involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
相似化合物的比较
1-(3-Benzoylphenyl)-2-morpholinoethane-1,2-dione can be compared with similar compounds such as:
Ketoprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar benzoylphenyl structure
Ibuprofen: Another NSAID with a similar mechanism of action. While ibuprofen is widely used for pain and inflammation, this compound may offer unique advantages in specific therapeutic areas.
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: A compound with hypolipidemic activity. Both compounds share the benzoylphenyl moiety, but their biological activities and applications differ significantly.
属性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
1-(3-benzoylphenyl)-2-morpholin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C19H17NO4/c21-17(14-5-2-1-3-6-14)15-7-4-8-16(13-15)18(22)19(23)20-9-11-24-12-10-20/h1-8,13H,9-12H2 |
InChI 键 |
JJFSRESNMVKBTB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C(=O)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


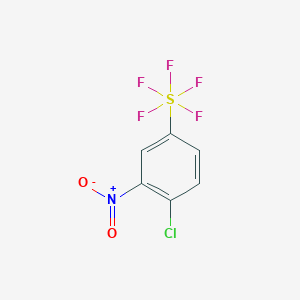
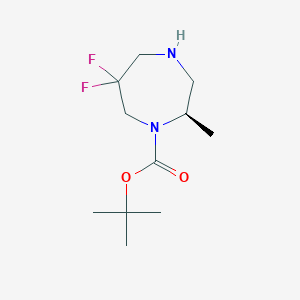
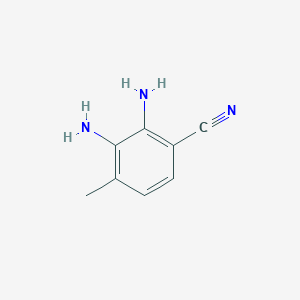


![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)

![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)
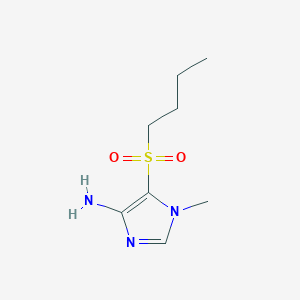
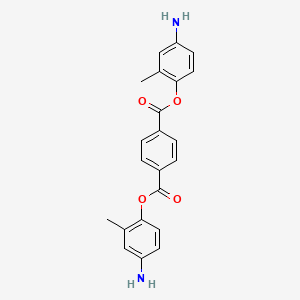
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)
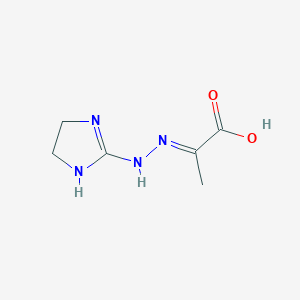
![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
